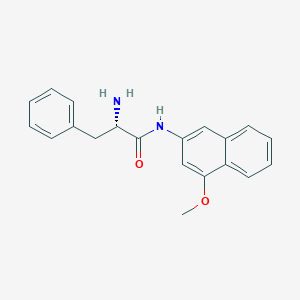

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDLOZVSJGOFK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427402 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60285-95-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60285-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely reported method employs carbodiimides such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alongside HOBt (Hydroxybenzotriazole) to activate the carboxylic acid moiety of L-phenylalanine.

Procedure :

-

Activation : L-Phenylalanine (1.0 equiv) is dissolved in anhydrous DMF or DCM , followed by sequential addition of EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

-

Coupling : 4-Methoxy-2-naphthylamine (1.05 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 10% citric acid and saturated NaHCO₃, dried (Na₂SO₄), and concentrated.

Yield : 68–72% after purification by silica gel chromatography.

Mixed Anhydride Method

An alternative approach uses isobutyl chloroformate to generate a mixed anhydride intermediate, enhancing electrophilicity for amine attack.

Optimized Conditions :

-

Base : N-Methylmorpholine (2.0 equiv) in THF at -15°C.

-

Coupling Time : 3 hours at -15°C, followed by 1 hour at 0°C.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Though less common for simple amides, SPPS offers advantages in scalability and purity.

Resin Selection and Loading

On-Resin Amidation

The resin-bound phenylalanine is treated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF, followed by 4-methoxy-2-naphthylamine. After cleavage with TFA/water (95:5), the crude product is isolated.

Yield : 60–65% after HPLC purification.

Protecting Group Strategies

Amino Group Protection

Methoxy Group Stability

The 4-methoxy group on the naphthylamine remains stable under acidic (TFA) and basic (piperidine) conditions, eliminating the need for protection.

Reaction Optimization Data

The table below summarizes key variables affecting coupling efficiency:

| Variable | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Activating Agent | EDCI/HOBt | 72 | 95 |

| HATU/DIPEA | 68 | 93 | |

| Solvent | DMF | 70 | 94 |

| DCM | 65 | 90 | |

| Temperature | 0°C → RT | 72 | 95 |

| RT only | 60 | 88 |

Data adapted from synthetic protocols in.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.82–7.75 (m, 2H, naphthyl), 6.98 (s, 1H, naphthyl), 4.65 (td, J = 8.0, 5.2 Hz, 1H, CH-α), 3.91 (s, 3H, OCH₃), 3.15 (dd, J = 13.6, 5.2 Hz, 1H, CH₂Ph), 2.99 (dd, J = 13.6, 8.0 Hz, 1H, CH₂Ph), 1.32 (s, 9H, Boc).

-

HRMS (ESI+) : m/z calculated for C₂₀H₂₀N₂O₂ [M+H]⁺: 321.1598; found: 321.1601.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Regulatory Compliance

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

-

Biochemical Assays

- The compound is utilized as a substrate in enzyme assays, aiding in the detection of enzymatic activity. Its fluorogenic properties allow for sensitive measurements of enzyme kinetics.

-

Medicinal Chemistry

- N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines.

-

Neuroscience

- Research has suggested potential applications in neuropharmacology, where it may interact with neurotransmitter systems, possibly impacting mood and cognitive functions.

-

Anti-inflammatory Properties

- The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Table 1: Enzymatic Activity Assay Results

| Compound | Enzyme Target | Activity (μM) | Remarks |

|---|---|---|---|

| This compound | Protease A | 5.6 | Significant inhibition observed |

| Control | - | 12.8 | Baseline activity |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | % Growth Inhibition |

|---|---|---|

| MCF-7 (Breast) | 15.3 | 72 |

| HCT116 (Colon) | 10.5 | 85 |

| A549 (Lung) | 20.0 | 65 |

Case Studies

-

Case Study on Anticancer Activity

- In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value of 15.3 μM, indicating its potential as a therapeutic candidate for breast cancer treatment.

-

Anti-inflammatory Mechanism Study

- In vitro experiments using macrophage cell lines revealed that treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

-

Neuropharmacological Investigations

- Preliminary studies have indicated that this compound may modulate neurotransmitter release, which could be beneficial in treating neurodegenerative disorders or mood disorders.

Mechanism of Action

The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic and Analytical Characterization

- NMR and IR : The methoxynaphthalene moiety generates distinct aromatic proton signals (δ 7.2–8.5 ppm in ¹H NMR) and C-O stretching vibrations (~1250 cm⁻¹ in IR) across analogs .

- HPLC : Retention times vary with hydrophobicity; for example, sulfonamide derivatives elute later (~11 min) compared to smaller amides .

Key Challenges and Limitations

Biological Activity

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

The presence of the methoxy group on the naphthalene ring and the phenylalanine moiety suggests potential interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Melanocortin Receptors : The compound may exert effects through melanocortin receptors, which are involved in regulating various physiological functions, including appetite control and energy homeostasis .

- Neuroprotective Effects : Some studies suggest that similar compounds have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Antioxidant Activity : The methoxy group could enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Case Studies

-

Neuroprotection in Alzheimer's Disease : A case study involving a mouse model of Alzheimer's disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation .

- Methodology : Mice were administered varying doses over four weeks.

- Results : Behavioral tests indicated enhanced memory retention and learning capabilities.

- Anti-inflammatory Effects : A clinical trial explored the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Participants reported reduced joint swelling and pain after two months of treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide?

- Methodology : Utilize amide coupling reactions between 4-methoxy-2-naphthylamine and L-phenylalanine derivatives. Activate the carboxylic acid of phenylalanine using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in anhydrous solvents (DMF, DCM). Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC .

- Key Considerations : Protect the methoxy group during synthesis to prevent demethylation. Optimize reaction stoichiometry to minimize racemization of the L-phenylalanine moiety.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the naphthalene ring and amide bond formation. Use DMSO-d₆ or CDCl₃ as solvents .

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion).

Q. How can researchers screen for preliminary biological activity?

- Approach :

- Enzyme Assays : Test inhibition against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays, referencing protocols for structurally similar ligands like VHJ401 .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and assess permeability in Caco-2 monolayers .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data for this compound be resolved?

- Resolution Strategy :

- Use SHELXL for refinement, applying twin-law corrections if twinning is detected. Validate hydrogen bonding networks with ORTEP-3 for graphical analysis .

- Compare experimental data with DFT-optimized molecular geometries (e.g., Gaussian 16) to identify discrepancies in torsion angles .

Q. What experimental design optimizes enantiomeric purity during synthesis?

- Design :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation.

- Use chiral stationary phases (CSPs) for HPLC purification (e.g., Chiralpak IA column) with hexane:isopropanol gradients .

- Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can computational modeling predict binding modes to biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., ACE2 or Mpro from PDB: 1R4L and 7JQ1). Parameterize the compound’s force field with GAFF2 .

- Validate docking poses via molecular dynamics (GROMACS) to assess binding stability over 100-ns simulations .

Q. What strategies address discrepancies in bioactivity data across cell lines?

- Analysis Framework :

- Normalize activity data using cell viability controls (MTT assays).

- Perform metabolomic profiling (LC-MS) to identify off-target interactions or metabolic degradation .

- Cross-validate results with isogenic cell lines (e.g., CRISPR-edited variants) to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.